molecular formula C44H54N4O8 B13763146 Tetraethyl 2,7,12,17-tetramethyl-21H,23H-porphine-3,8,13,18-tetrapropionate

Tetraethyl 2,7,12,17-tetramethyl-21H,23H-porphine-3,8,13,18-tetrapropionate

Cat. No.: B13763146
M. Wt: 766.9 g/mol
InChI Key: STWWVBWEJXRNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coproporphyrin I tetraethyl ester from bovine porphyric feces: is a synthetic derivative of coproporphyrin I, a type of porphyrin. Porphyrins are organic compounds that play a crucial role in various biological processes, including the formation of heme, which is essential for oxygen transport in blood. This compound is particularly derived from bovine sources and is used extensively in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coproporphyrin I tetraethyl ester typically involves the esterification of coproporphyrin I. The process begins with the extraction of coproporphyrin I from bovine porphyric feces. The extracted compound is then subjected to esterification using ethanol and an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is monitored until the desired ester is formed .

Industrial Production Methods: Industrial production of coproporphyrin I tetraethyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to ensure the purity and yield of the product. The esterification reaction is optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Coproporphyrin I tetraethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various porphyrin derivatives, which are useful in different scientific applications .

Scientific Research Applications

Coproporphyrin I tetraethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of coproporphyrin I tetraethyl ester involves its interaction with various biological molecules. It primarily targets enzymes involved in heme biosynthesis, such as uroporphyrinogen decarboxylase. By inhibiting these enzymes, it affects the production of heme and other related compounds. This mechanism is utilized in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that can kill cancer cells .

Comparison with Similar Compounds

Uniqueness: Coproporphyrin I tetraethyl ester is unique due to its specific ester groups, which enhance its solubility and reactivity. This makes it particularly useful in various chemical and biological applications, distinguishing it from other porphyrin derivatives .

Properties

Molecular Formula

C44H54N4O8

Molecular Weight

766.9 g/mol

IUPAC Name

ethyl 3-[7,12,17-tris(3-ethoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C44H54N4O8/c1-9-53-41(49)17-13-29-25(5)33-22-38-31(15-19-43(51)55-11-3)27(7)35(47-38)24-40-32(16-20-44(52)56-12-4)28(8)36(48-40)23-39-30(14-18-42(50)54-10-2)26(6)34(46-39)21-37(29)45-33/h21-24,45-46H,9-20H2,1-8H3

InChI Key

STWWVBWEJXRNLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OCC)C)CCC(=O)OCC)C)CCC(=O)OCC)C

Origin of Product

United States

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